molecular formula C17H17NO2 B14157320 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole CAS No. 371145-06-1

9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole

Cat. No.: B14157320
CAS No.: 371145-06-1
M. Wt: 267.32 g/mol
InChI Key: AFHSKLXOUIJSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole: is an organic compound that features a carbazole core substituted with a 4-methyl-1,3-dioxolane moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole typically involves the reaction of carbazole with 4-methyl-1,3-dioxolane under specific conditions. One common method is the alkylation of carbazole using 4-methyl-1,3-dioxolane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9,9-dioxide derivatives.

    Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the development of organic semiconductors.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine:

  • Explored for its potential use in pharmaceuticals, particularly in the development of anticancer agents.

Industry:

Mechanism of Action

The mechanism of action of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole largely depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the π-conjugated system of the carbazole core. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, potentially disrupting cellular processes .

Comparison with Similar Compounds

    Carbazole: The parent compound, known for its use in organic electronics and pharmaceuticals.

    4-Methyl-1,3-dioxolane: A related compound that serves as a building block in organic synthesis.

Uniqueness:

Properties

CAS No.

371145-06-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

9-[(4-methyl-1,3-dioxolan-2-yl)methyl]carbazole

InChI

InChI=1S/C17H17NO2/c1-12-11-19-17(20-12)10-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17H,10-11H2,1H3

InChI Key

AFHSKLXOUIJSRM-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)CN2C3=CC=CC=C3C4=CC=CC=C42

solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.